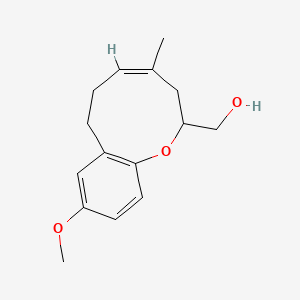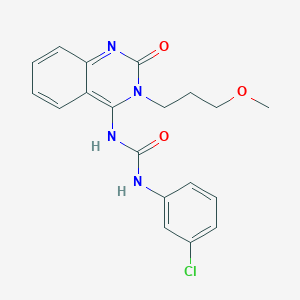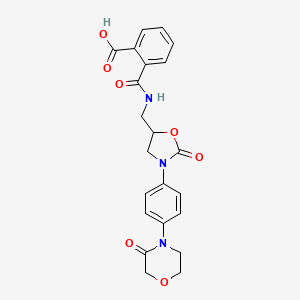![molecular formula C11H12ClN5 B14111147 Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-](/img/structure/B14111147.png)
Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole derivatives typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, leading to the formation of key intermediates. These intermediates undergo annellation to generate the maleimide moiety of the bicyclic structure . Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been explored to access various 1,6 di-substituted derivatives .
Industrial Production Methods
Industrial production methods for Pyrrolo[3,4-c]pyrazole derivatives often involve scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed coupling reactions is particularly advantageous due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the C-6 position, are common and can be facilitated by palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions.
Major Products
The major products formed from these reactions include various substituted Pyrrolo[3,4-c]pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Pyrrolo[3,4-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, as phosphatase inhibitors, these compounds can modulate the activity of enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Pyrrolo[3,4-c]pyrazole derivatives can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: These compounds also feature a fused bicyclic system and exhibit similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their cytotoxic activities against various cancer cell lines.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally similar and have been studied for their biomedical applications.
The uniqueness of Pyrrolo[3,4-c]pyrazole derivatives lies in their specific substitution patterns and the resulting biological activities, which can be fine-tuned for targeted applications .
Propriétés
Formule moléculaire |
C11H12ClN5 |
|---|---|
Poids moléculaire |
249.70 g/mol |
Nom IUPAC |
5-(6-chloro-5-methylpyrimidin-4-yl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C11H12ClN5/c1-7-10(12)13-6-14-11(7)17-4-8-3-15-16(2)9(8)5-17/h3,6H,4-5H2,1-2H3 |
Clé InChI |
INMUVIIDFPSEHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1Cl)N2CC3=C(C2)N(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)

![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)


![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)

